2-(2-Cyclopropylethoxy)ethan-1-amine

Lipophilicity Drug-like properties Medicinal chemistry

2-(2-Cyclopropylethoxy)ethan-1-amine (CAS 883521-90-2) is a primary amine featuring a cyclopropyl ring connected via an ethoxyethyl spacer to the terminal amine group (C₇H₁₅NO, MW 129.20). The compound belongs to the broader class of ethoxylated amine building blocks commonly employed in medicinal chemistry for PROTAC linker design, kinase inhibitor synthesis, and receptor modulator elaboration.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13558311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclopropylethoxy)ethan-1-amine
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESC1CC1CCOCCN
InChIInChI=1S/C7H15NO/c8-4-6-9-5-3-7-1-2-7/h7H,1-6,8H2
InChIKeyRQEVMIXMWREZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Cyclopropylethoxy)ethan-1-amine (CAS 883521-90-2): Procurement-Relevant Physicochemical and Structural Profile


2-(2-Cyclopropylethoxy)ethan-1-amine (CAS 883521-90-2) is a primary amine featuring a cyclopropyl ring connected via an ethoxyethyl spacer to the terminal amine group (C₇H₁₅NO, MW 129.20) . The compound belongs to the broader class of ethoxylated amine building blocks commonly employed in medicinal chemistry for PROTAC linker design, kinase inhibitor synthesis, and receptor modulator elaboration. Its defining structural feature—the cyclopropylethoxy moiety—introduces conformational rigidity and distinct lipophilicity relative to linear alkoxy analogs, positioning this compound as a non-interchangeable intermediate for applications requiring precise tuning of molecular properties .

Workflow PROTAC linker design, kinase inhibitor elaboration, receptor modulator synthesis
Selection logic Non-interchangeable intermediate for tuning lipophilicity and conformational rigidity
Procurement Cyclopropylethoxy building block requiring cold-chain logistics

Why 2-(2-Cyclopropylethoxy)ethan-1-amine Cannot Be Replaced by Generic Alkoxyethylamine Analogs


Generic substitution of 2-(2-cyclopropylethoxy)ethan-1-amine with simpler alkoxyethylamine counterparts (e.g., 2-(2-methoxyethoxy)ethan-1-amine or 2-(2-ethoxyethoxy)ethan-1-amine) introduces substantial differences in lipophilicity, conformational flexibility, and metabolic susceptibility that cascade into altered pharmacokinetic and pharmacodynamic profiles in downstream drug candidates. The cyclopropyl ring imparts a unique combination of increased logP (approximately 0.76 versus 0.37 for the analogous cyclopropylmethoxy variant from the same computational source ) and restricted rotatable bond count relative to linear alkoxy chains, directly impacting membrane permeability and target binding entropy. Furthermore, the cyclopropylethoxy group has been explicitly employed in structurally characterized drug-target complexes (e.g., MerTK kinase, PDB 7avy) where the cyclopropyl ring occupies a defined lipophilic pocket . Simple alkoxy analogs lack this structural complementarity, making one-for-one interchange scientifically invalid without re-optimization of the entire molecule.

ΔP
Lipophilicity shift
Linear alkoxy analogs (e.g., methoxyethoxy) reduce logP and may alter membrane permeability and target binding entropy.
CYP
Metabolic susceptibility mismatch
Generic alkoxyethylamines lack cyclopropyl shielding; reported metabolic half-life may shift 2- to 10-fold without re-optimization.
PDB
Shape complementarity lost
Simpler alkoxy chains cannot occupy the defined lipophilic pocket observed in MerTK co-crystal structures.

2-(2-Cyclopropylethoxy)ethan-1-amine: Quantitative Differentiation Evidence Versus Closest Analogs


Computational LogP Differentiation: 2-(2-Cyclopropylethoxy)ethan-1-amine vs. 2-(Cyclopropylmethoxy)ethan-1-amine from a Single Consistent Source

Computational LogP values derived from the same vendor platform (Chemscene) demonstrate that 2-(2-cyclopropylethoxy)ethan-1-amine exhibits a LogP of 0.7618, compared to 0.3717 for 2-(cyclopropylmethoxy)ethan-1-amine . This represents a ~0.39 log unit increase in lipophilicity conferred by the additional methylene unit in the ethoxyethyl spacer. The target compound also possesses 5 rotatable bonds versus 4 for the cyclopropylmethoxy analog, providing greater conformational degrees of freedom while retaining the cyclopropyl ring's rigidity .

LogP differentiation
Head-to-head
Target: LogP 0.76
vs Cyclopropylmethoxy analog: LogP 0.37
ΔLogP +0.39; Rotatable bonds +1
Reported lipophilicity increase supports membrane permeability tuning.
Computational data from a single vendor platform.
Lipophilicity Drug-like properties Medicinal chemistry

Storage Condition Requirements: 2-(2-Cyclopropylethoxy)ethan-1-amine Requires Refrigerated Storage Unlike Room-Temperature-Stable Linear Alkoxy Analogs

Vendor specifications reveal a practical differentiation in storage conditions: 2-(2-cyclopropylethoxy)ethan-1-amine requires storage sealed in dry conditions at 2–8°C , whereas the linear analog 2-(2-methoxyethoxy)ethan-1-amine (m-PEG2-Amine) can be stored and shipped at room temperature . This indicates the cyclopropylethoxy-bearing compound has inherently lower thermal stability, likely due to ring strain in the cyclopropyl moiety or increased susceptibility to oxidative degradation.

Storage requirement
Head-to-head
Target: 2–8°C refrigerated
Cold-chain logistics are required; room-temperature analog substitution may risk degradation.
Vendor specifications compared to linear PEG-amine analogs.
Chemical stability Storage requirements Procurement logistics

Cyclopropylethoxy Moiety Confers Metabolic Stability Advantages Over Linear Alkoxy Groups: Class-Level Evidence from Drug Discovery Literature

Published reviews on cyclopropyl-containing drugs consistently demonstrate that the cyclopropyl group enhances metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation compared to linear alkyl or alkoxy substituents . For example, substituting an N-ethyl group with N-cyclopropyl has been shown to block CYP450-mediated oxidative dealkylation . The cyclopropylethoxy group in the target compound is expected to confer similar metabolic shielding to the ethoxy spacer compared to non-cyclopropyl alkoxyethylamines, although direct comparative metabolic stability data for this specific compound versus its linear analogs are not publicly available. The cyclopropylethoxy motif appears in multiple biologically active compounds with reported IC₅₀ values (e.g., MerTK inhibitor with IC₅₀ < 1 μM , factor D inhibitor with IC₅₀ < 1 μM ), supporting its viability as a pharmacophore component.

Metabolic stability
Class-level
Cyclopropyl group may reduce CYP450-mediated oxidation; published half-life increases of 2- to 10-fold reported for related motifs.
Supports metabolic-shielding hypothesis for the ethoxy spacer.
Direct experimental data for this specific building block are not publicly available.
Metabolic stability CYP450 oxidation Drug design

Structural Connectivity Differentiation: 2-(2-Cyclopropylethoxy)ethan-1-amine vs. Its Constitutional Isomer 2-Cyclopropyl-2-ethoxyethan-1-amine

The target compound 2-(2-cyclopropylethoxy)ethan-1-amine (SMILES: NCCOCCC1CC1) differs from its constitutional isomer 2-cyclopropyl-2-ethoxyethan-1-amine (SMILES: CCOC(CN)C1CC1, CAS 1495007-06-1) in the connectivity of the cyclopropyl ring . In the target compound, the cyclopropyl ring is attached via an ethoxyethyl spacer (cyclopropyl-CH₂-CH₂-O-CH₂-CH₂-NH₂), placing the ring distal to the amine. In the isomer, the cyclopropyl ring is directly attached to the α-carbon bearing both the ethoxy group and the amine (EtO-CH(cyclopropyl)-CH₂-NH₂). This regiochemical difference alters the steric environment around the nucleophilic amine, the pKa of the amine (the isomer has the cyclopropyl directly adjacent to the amine-bearing carbon, potentially altering basicity), and the spatial relationship between the cyclopropyl ring and any downstream conjugated moiety.

Constitutional isomer
Head-to-head
Distal cyclopropyl-amine
vs α-cyclopropyl isomer
Different connectivity alters steric environment and amine nucleophilicity.
Constitutional isomers are not interchangeable for conjugation efficiency.
Regiochemical comparison based on SMILES notation.
Constitutional isomerism Regiochemistry Medicinal chemistry building blocks

Optimal Research and Industrial Application Scenarios for 2-(2-Cyclopropylethoxy)ethan-1-amine Based on Verified Differentiation Evidence


PROTAC Linker Design Requiring Intermediate Lipophilicity with Metabolic Shielding

In proteolysis-targeting chimera (PROTAC) development, linker lipophilicity critically impacts cellular permeability and target degradation efficiency. 2-(2-Cyclopropylethoxy)ethan-1-amine, with its computed LogP of 0.76 and cyclopropyl-mediated metabolic stability potential , serves as an ideal linker building block when moderate lipophilicity is desired—higher than the cyclopropylmethoxy analog (LogP 0.37 ) but avoiding the excessive hydrophobicity of all-carbon alkyl linkers. The distal primary amine provides a clean conjugation handle for E3 ligase ligand attachment.

Kinase Inhibitor Scaffold Elaboration Where Cyclopropylethoxy Occupies a Defined Lipophilic Pocket

Crystal structure evidence (PDB 7avy ) demonstrates that the 2-cyclopropylethoxy moiety can occupy a specific lipophilic pocket in the MerTK kinase active site. Researchers developing Type I or Type II kinase inhibitors targeting MerTK, c-Met, or structurally related kinases should prioritize 2-(2-cyclopropylethoxy)ethan-1-amine as a building block for synthesizing inhibitors where the cyclopropylethoxy group has been structurally validated, rather than using simpler alkoxyethylamines that lack the cyclopropyl ring's shape complementarity to the target pocket.

Metabolic Stability Optimization in Early-Stage Lead Compound Derivatization

When a lead compound containing a linear alkoxyethylamine linker exhibits rapid hepatic clearance due to CYP450-mediated oxidation, replacement of the linear alkoxy group with the cyclopropylethoxy moiety present in 2-(2-cyclopropylethoxy)ethan-1-amine is a rationally justified medicinal chemistry strategy . While direct comparative microsomal stability data for the free building block are not publicly available, the class-level evidence strongly supports this substitution as a standard metabolic stability optimization tactic.

Cold-Chain-Managed Medicinal Chemistry Programs with Established Refrigerated Storage Infrastructure

2-(2-Cyclopropylethoxy)ethan-1-amine requires storage at 2–8°C , unlike room-temperature-stable linear alkoxy analogs. This compound is therefore best suited for well-equipped medicinal chemistry laboratories with established cold-storage protocols and refrigerated inventory management systems. Procurement teams should verify cold-chain shipping capability with vendors (e.g., Chemscene, Enamine) before ordering and should not substitute with room-temperature-stable analogs without accounting for the structural and physicochemical differences that the cyclopropylethoxy group confers.

Application
Selection Property
Validation Focus
PROTAC linker design
Intermediate lipophilicity with metabolic shielding potential
Linker permeability and CYP450 stability in target cell model
Kinase inhibitor scaffold elaboration
Cyclopropylethoxy lipophilic pocket complementarity
Co-crystal or docking confirmation of target engagement
Early-stage lead metabolic optimization
Class-level cyclopropyl metabolic stability evidence
Comparative microsomal or hepatocyte stability assay
Cold-chain-managed synthesis programs
Refrigerated storage requirement (2–8°C)
Procurement logistics verification and compound integrity post-shipment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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